molecular formula C17H15ClO3 B1300807 Windorphen CAS No. 19881-70-0

Windorphen

Cat. No. B1300807
CAS RN: 19881-70-0
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-WUKNDPDISA-N
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Description

Windorphen, also known as Wnt inhibitor dorsalizing, Histone Acetyltransferase Inhibitor XII, (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, WD, HAT Inhibitor XII, Wnt Pathway Inhibitor XXII . It is a selective Wnt/β-catenin signaling inhibitor acting through selective inhibition of p300, a histone acetyltransferase (HAT) that also acts as a critical coactivator of β-catenin, a transcription factor that mediates the Wnt signaling pathway involved in embryogenesis and cancer cell survival .


Molecular Structure Analysis

Windorphen has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 . The IUPAC name for Windorphen is (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde .


Chemical Reactions Analysis

Windorphen is known to inhibit Wnt3a-inducible TOPFLASH-luciferase activity in a dose-dependent manner . It also causes widespread apoptosis in human colon adenocarcinoma SW480 cells with defective APC gene that constitutively activates Wnt signaling .


Physical And Chemical Properties Analysis

Windorphen is a solid substance . It is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥11.45 mg/mL .

Scientific Research Applications

Cancer Research: Inhibitor of Histone Acetyltransferase (HAT)

Windorphen has been identified as a p300-selective histone acetyltransferase (HAT) inhibitor . It exhibits an inhibitory concentration (IC50) of 4.2 µM, disrupting the association of β-catenin with p300, which is crucial in regulating gene expression through chromatin remodeling . This property makes it a valuable compound for cancer research, particularly in understanding and potentially disrupting the pathways involved in oncogenesis.

Wnt/β-Catenin Pathway Modulation

The compound selectively modulates the Wnt/β-Catenin signaling pathway, which plays a significant role in embryonic development and cancer . By selectively inhibiting Wnt signaling in ventral and lateral regions of zebrafish embryos, Windorphen provides a tool for dissecting the role of Wnt signaling in development and disease .

Breast Cancer Studies: ERα Inhibition

Windorphen has shown potential in breast cancer studies through ERα inhibition. Molecular docking and MD simulation studies suggest that Windorphen has cytotoxic activity potency against breast cancer, which could be developed as an anticancer agent candidate .

Chemical Synthesis: Hybrid Compound Formation

Windorphen can be used to synthesize hybrid compounds, such as chalcone-salicylate, which have been studied for their anticancer properties . The ability to create such hybrids opens up new avenues for drug discovery and development.

Apoptosis Induction in Cancer Cells

Research indicates that Windorphen induces apoptosis in Wnt signaling-dependent cancer cultures without affecting the viability of Wnt-independent cells . This selective apoptosis induction is crucial for developing targeted cancer therapies that minimize damage to healthy cells.

Embryonic Development Studies

Windorphen’s impact on the Wnt signaling pathway also makes it a valuable compound for studying embryonic development. Its ability to cause dorsalization in zebrafish embryos by selectively abrogating Wnt signaling provides insights into the molecular mechanisms governing embryogenesis .

Mechanism of Action

Windorphen specifically targets the function of the c-terminal transactivation domain of β-catenin-1 but not β-catenin-2 . It selectively targets p300, disrupting the association of the mammalian β-catenin with p300 but not CBP .

Future Directions

Windorphen has shown potential in cancer treatment, as it robustly and selectively kills cancer cells that harbor Wnt-activating mutations . This supports the therapeutic potential of this Wnt inhibitor class .

properties

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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